molecular formula C20H22N2O B14415581 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- CAS No. 81226-62-2

4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl-

Cat. No.: B14415581
CAS No.: 81226-62-2
M. Wt: 306.4 g/mol
InChI Key: GJYKNFULPQZKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl-: is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of an indole group, a piperidinol moiety, and a phenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole, piperidine, and phenyl derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

    Reaction Steps: The synthesis involves multiple steps, including

Industrial Production Methods

In industrial settings, the production of 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The indole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 1-(1H-indol-3-ylmethyl)-4-phenyl- stands out due to its unique combination of indole, piperidinol, and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81226-62-2

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-4-phenylpiperidin-4-ol

InChI

InChI=1S/C20H22N2O/c23-20(17-6-2-1-3-7-17)10-12-22(13-11-20)15-16-14-21-19-9-5-4-8-18(16)19/h1-9,14,21,23H,10-13,15H2

InChI Key

GJYKNFULPQZKCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.